1-(Difluoromethoxy)-8-naphthol
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Overview
Description
1-(Difluoromethoxy)-8-naphthol is an organic compound characterized by the presence of a difluoromethoxy group attached to the naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-8-naphthol typically involves the introduction of the difluoromethoxy group into the naphthol structure. One common method is the reaction of 8-naphthol with difluoromethylating agents under controlled conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques to introduce the difluoromethoxy group efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-8-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized naphthol derivatives .
Scientific Research Applications
1-(Difluoromethoxy)-8-naphthol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-8-naphthol involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity, making it effective in various chemical and biological processes. The pathways involved often include enzyme inhibition and modulation of metabolic activities .
Comparison with Similar Compounds
- 1-(Trifluoromethoxy)-8-naphthol
- 1-(Methoxy)-8-naphthol
- 1-(Chloromethoxy)-8-naphthol
Comparison: 1-(Difluoromethoxy)-8-naphthol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethoxy group enhances the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .
Biological Activity
1-(Difluoromethoxy)-8-naphthol is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its molecular interactions, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a difluoromethoxy group attached to a naphthol structure, characterized by the molecular formula C₁₁H₈F₂O. Its molecular weight is approximately 210.18 g/mol. The difluoromethoxy substituent enhances its chemical properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The difluoromethoxy group is believed to improve the compound's binding affinity, potentially affecting pathways related to enzyme inhibition and receptor binding.
Interaction Studies
Preliminary studies indicate that this compound may serve as a scaffold for developing fluorescent probes for biological imaging and diagnostics. Ongoing research aims to elucidate its interactions further, particularly concerning enzyme inhibition and receptor modulation.
Biological Activity Data
Research has shown that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties against several pathogens.
- Anticancer Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in metabolic pathways.
Comparative Analysis with Structural Analogues
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is valuable. Below is a summary table highlighting key differences:
Compound Name | Structural Feature | Unique Property |
---|---|---|
1-(Difluoromethoxy)-5-naphthol | Difluoromethoxy group | Unique position influences reactivity |
1-(Difluoromethoxy)-2-naphthol | Difluoromethoxy group | Different reactivity patterns due to positional effects |
1-(Difluoromethoxy)-4-naphthol | Difluoromethoxy group | Variations in binding affinity |
2-(Trifluoromethoxy)-5-naphthol | Trifluoromethoxy group | Different reactivity patterns due to trifluoro substitution |
2-(Methoxy)-5-naphthol | Methoxy group | Less electronegative compared to difluoro |
This table illustrates how the specific positioning of the difluoromethoxy group on the naphthol ring significantly influences the compound's reactivity, stability, and interaction with other molecules.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound. For instance:
- Antimicrobial Studies : A study reported that this compound exhibited activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
- Cancer Research : In vitro studies revealed that it could inhibit proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Interaction : Research highlighted its ability to modulate enzyme activity, which could be leveraged for therapeutic interventions targeting metabolic disorders.
Properties
Molecular Formula |
C11H8F2O2 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
8-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-9-6-2-4-7-3-1-5-8(14)10(7)9/h1-6,11,14H |
InChI Key |
DCJAKFYJQFCYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)OC(F)F |
Origin of Product |
United States |
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